4-Fluoro-2-hydroxy-5-nitrobenzaldehyde

Description

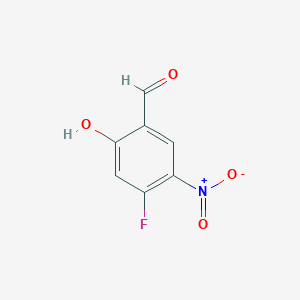

4-Fluoro-2-hydroxy-5-nitrobenzaldehyde is a fluorinated aromatic aldehyde featuring a hydroxyl group at position 2, a nitro group at position 5, and a fluorine atom at position 3. This compound’s structure combines electron-withdrawing groups (nitro and fluorine) with a hydroxyl group capable of hydrogen bonding, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. For instance, derivatives like 3-fluoro-2-hydroxy-5-nitrobenzaldehyde (CAS 2923-99-1) share similar substitution patterns and a molecular formula of C₇H₄FNO₄, with a molar mass of 185.11 g/mol .

Properties

IUPAC Name |

4-fluoro-2-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-5-2-7(11)4(3-10)1-6(5)9(12)13/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYWTEATSBRONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282193 | |

| Record name | 4-Fluoro-2-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-80-7 | |

| Record name | 4-Fluoro-2-hydroxy-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-hydroxy-5-nitrobenzaldehyde typically involves the nitration of 4-fluoro-2-hydroxybenzaldehyde. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at a low level to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed:

Oxidation: 4-Fluoro-2-hydroxy-5-nitrobenzoic acid.

Reduction: 4-Fluoro-2-hydroxy-5-aminobenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-hydroxy-5-nitrobenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-hydroxy-5-nitrobenzaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that have various biological activities. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological effects .

Comparison with Similar Compounds

3-Fluoro-2-hydroxy-5-nitrobenzaldehyde (CAS 2923-99-1)

- Structure : Fluorine at position 3 instead of 4.

- Impact: The 3-fluoro isomer may exhibit altered electronic effects due to the fluorine’s proximity to the hydroxyl group.

4-Chloro-2-fluoro-5-nitrobenzaldehyde (Compound 15)

- Structure : Chlorine replaces the hydroxyl group at position 2, with fluorine at position 4 and nitro at position 5.

- Impact : The chloro substituent introduces greater steric bulk and a weaker electron-withdrawing effect compared to hydroxyl. This may lower reactivity in nucleophilic aromatic substitution but enhance stability in acidic conditions .

Functional Group Variations

5-Fluoro-2-hydroxybenzaldehyde (CAS 348-28-7)

2-Fluoro-5-methoxybenzaldehyde

- Structure : Methoxy group replaces the hydroxyl at position 2.

- However, it reduces hydrogen-bonding capability, which may lower solubility in aqueous media compared to the hydroxyl analog .

Halogen-Substituted Analogs

2-Fluoro-5-nitrobenzoic Acid

- Structure : Carboxylic acid replaces the aldehyde group.

- Impact: The carboxylic acid group enhances acidity (pKa ~2–3) and water solubility but reduces compatibility with non-polar reaction media. This derivative is more suited for salt formation or coordination chemistry .

4-(2-Fluoro-4-nitrophenyl)benzaldehyde (CAS 851340-77-7)

- Structure : Benzaldehyde attached to a fluoronitrophenyl group.

- Impact: The extended conjugation may shift UV-Vis absorption spectra and reduce melting points compared to monosubstituted analogs. This structure is advantageous for synthesizing fluorescent probes .

Data Table: Key Structural and Functional Comparisons

Table 1. Comparison of this compound with Analogs

Notes on Data Limitations

The absence of direct data on this compound necessitates extrapolation from structural analogs. Properties such as melting points, exact solubility, and spectroscopic data remain unconfirmed in the provided evidence. Further experimental studies are recommended to validate these inferences.

Biological Activity

4-Fluoro-2-hydroxy-5-nitrobenzaldehyde is an organic compound with notable potential in various biological applications, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H4FNO4

- Molecular Weight : 185.11 g/mol

- CAS Number : 394-34-3

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with biological targets effectively. Similar compounds have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication. The compound's nitro group is often associated with increased reactivity, leading to potential free radical formation, which may contribute to its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative study of related compounds demonstrated that those with similar structural features showed potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | 64 | E. coli, S. aureus |

| Salicylaldehyde Benzoylhydrazone | 32 | S. aureus, E. feacalis |

| 2-Hydroxy-5-nitrobenzaldehyde | 50 | Shigella, S. typhi |

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. Studies have shown that similar nitro-substituted compounds can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against breast adenocarcinoma (MCF-7) and leukemia (HL-60) cell lines, with IC50 values reported at approximately 25 µM and 30 µM, respectively.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its moderate lipophilicity and solubility in biological fluids. This profile enhances its potential for therapeutic applications in drug development .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Lipophilicity | Moderate |

| Water Solubility | High (12 mg/mL) |

| Bioavailability Score | 0.55 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.